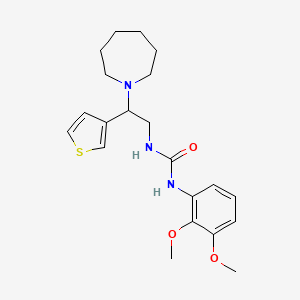
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are transmembrane receptors that play a crucial role in cell growth, differentiation, and survival. Overexpression or mutations of FGFRs have been implicated in various cancers, making them attractive targets for cancer therapy.
Mechanism of Action
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea inhibits the activity of FGFRs by binding to the ATP-binding site of the tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth, proliferation, and survival. In addition, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical models, it has been shown to inhibit the growth of tumors and metastases, without causing significant toxicity or adverse effects. In addition, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for FGFRs, which allows for specific targeting of cancer cells. In addition, it has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has some limitations, including its low solubility in water, which can make it difficult to formulate for oral administration. In addition, its efficacy may be limited in cancers that do not overexpress or have mutations in FGFRs.
Future Directions
There are several future directions for the development of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. One area of research is the identification of biomarkers that can predict response to 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. This will allow for personalized treatment approaches and improve patient outcomes. Another area of research is the development of combination therapies that can enhance the efficacy of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. This may include the use of other targeted therapies, chemotherapy, or immunotherapy. Finally, the development of novel FGFR inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapies for cancer.
Synthesis Methods
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea was first synthesized by AstraZeneca in 2009. The synthesis involves a multistep process, starting from commercially available starting materials. The key step involves the coupling of 1-(2-aminopropyl)azepane with 2-(thiophen-3-yl)acetaldehyde to form the intermediate 1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)azepane. This intermediate is then reacted with 3-(2,3-dimethoxyphenyl)isocyanate to form the final product, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea.
Scientific Research Applications
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been extensively studied in preclinical models of various cancers, including gastric cancer, breast cancer, lung cancer, and bladder cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea may have potential as a monotherapy or combination therapy for the treatment of cancer.
properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-26-19-9-7-8-17(20(19)27-2)23-21(25)22-14-18(16-10-13-28-15-16)24-11-5-3-4-6-12-24/h7-10,13,15,18H,3-6,11-12,14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMIVTHSHCHKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)
![1-(4-((4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2623011.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-fluorobenzamide hydrochloride](/img/structure/B2623012.png)
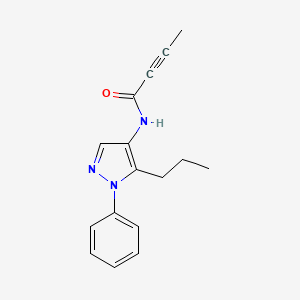
![7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2623015.png)
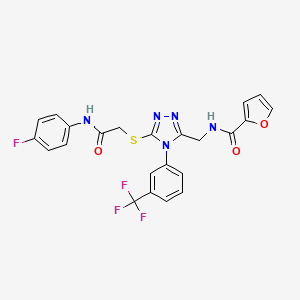
![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623018.png)
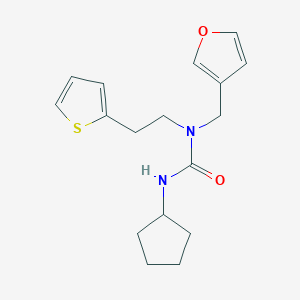
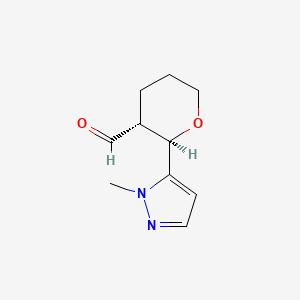
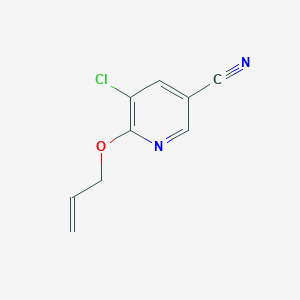
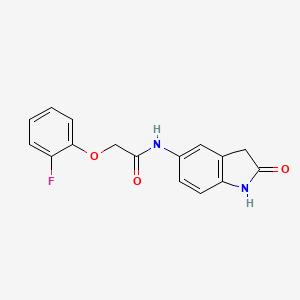

![5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2623029.png)